2,2-Dimethyloxane-3-carbaldehyde
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Overview
Description
2,2-Dimethyloxane-3-carbaldehyde is an organic compound with the molecular formula C7H12O2 It is a derivative of oxane, featuring a dimethyl substitution at the 2-position and an aldehyde functional group at the 3-position
Mechanism of Action
Mode of Action
The mode of action of 2,2-Dimethyloxane-3-carbaldehyde involves its reaction with ethyl cyanoacetate to produce ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate . This compound then reacts with isopropylmagnesium bromide to afford ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloxane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with an oxidizing agent to form the desired aldehyde. The reaction conditions often require a catalyst and a solvent to facilitate the cyclization and oxidation processes.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyloxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 2,2-Dimethyloxane-3-carboxylic acid.
Reduction: 2,2-Dimethyloxane-3-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyloxane-3-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.
Medicine: Research has shown its potential in drug development, particularly for its antibacterial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2,2-Dimethyloxane-4-carbaldehyde: Similar in structure but with the aldehyde group at the 4-position.
2,2-Dimethyloxane-3-methanol: The reduced form of 2,2-Dimethyloxane-3-carbaldehyde.
2,2-Dimethyloxane-3-carboxylic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
2,2-dimethyloxane-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)7(6-9)4-3-5-10-8/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLOICYSUUPOLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCO1)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127441-14-9 |
Source
|
Record name | 2,2-dimethyloxane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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